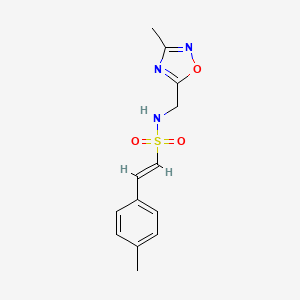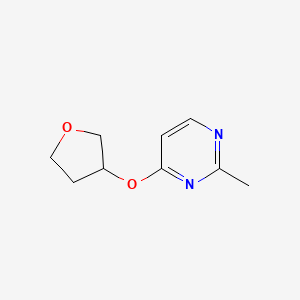![molecular formula C13H6Cl2F3NO2 B2475008 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone CAS No. 241146-72-5](/img/structure/B2475008.png)
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone, often referred to as DCBPTE, is a small molecule that is of interest to many researchers due to its potential applications in various scientific fields. DCBPTE is a synthetic compound that is composed of a pyrrole ring with two chlorine atoms attached to the ring, and a trifluoroethanone group attached to the pyrrole ring. This compound has been studied for its potential use in various scientific fields, including synthetic organic chemistry, drug delivery systems, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Phosphorus Compounds : A method for synthesizing phosphorus compounds using 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone has been described. This process involves a one-pot condensation with triphenylphosphine and dialkyl acetylenedicarboxylate, leading to products like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).
Characterization of Pyrrole Derivatives : New pyrrole derivatives have been synthesized and characterized using spectroscopic techniques like NMR and FT-IR, along with computational studies using density functional theory (DFT) (Louroubi et al., 2019).
Synthesis of Substituted Pyrroles : Nano copper oxide has been used as a catalyst for synthesizing highly substituted pyrroles, including derivatives of 1-(1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone (Saeidian, Abdoli, & Salimi, 2013).
Modeling of Pyrrol Derivatives : Structural and vibrational properties of pyrrol derivatives, including 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone, were studied using B3LYP/6-31G* method, showing their spectral and geometrical data (Cataldo, Castillo, & Br, 2014).
Synthesis of Conducting Polymers : A series of conducting polymers based on derivatives of 1H-pyrrole have been synthesized. These polymers showed varying electrical conductivities and good thermal stability (Pandule et al., 2014).
Biological Applications
Antibacterial Agents Synthesis : Novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives have been synthesized and evaluated for antibacterial activity (Chinnayya et al., 2022).
Antifungal Econazole Analogs : Analogs of antifungal econazole with a pyrrole moiety have been synthesized from 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone, showing some antimicrobial screening results (Corelli et al., 1985).
Propiedades
IUPAC Name |
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBUXASJIFNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethyl)phenyl]cyclopropylamine](/img/structure/B2474925.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2474927.png)
![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2474929.png)
![N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2474931.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2474940.png)


![2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2474943.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2474947.png)